molecular formula C11H11N3O B3291923 N-(4-aminoquinolin-6-yl)acetamide CAS No. 874497-95-7

N-(4-aminoquinolin-6-yl)acetamide

Cat. No.: B3291923
CAS No.: 874497-95-7
M. Wt: 201.22 g/mol
InChI Key: GDTAAZPWMYXQJI-UHFFFAOYSA-N
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Description

“N-(4-aminoquinolin-6-yl)acetamide” is a compound that is derived from acetic acid . It is the simplest amide and is used in various applications such as a plasticizer, hygroscopic agent, and fire suppressant .


Synthesis Analysis

The synthesis of “this compound” involves various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The synthesis and crystal structure of a similar compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, have been presented in a study .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), which is related to "this compound" .


Chemical Reactions Analysis

The chemical reactivity of “this compound” involves its ability to intercalate between the base pairs of DNA and RNA . This results in a distortion of the DNA or RNA structure, which can affect various biological processes such as transcription and replication .


Physical and Chemical Properties Analysis

Most amides, including “this compound”, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Mechanism of Action

The mechanism of action of “N-(4-aminoquinolin-6-yl)acetamide” involves its ability to bind to DNA and RNA . This leads to the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Safety and Hazards

“N-(4-aminoquinolin-6-yl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer . The safety data sheet advises obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Future Directions

There are many potential future directions for the use of “N-(4-aminoquinolin-6-yl)acetamide” in scientific research. One possible direction is the development of new methods for detecting DNA and RNA sequences using this compound. Another potential direction is the use of “this compound” in the development of new cancer therapies, as this compound has been shown to have anti-cancer properties .

Properties

IUPAC Name

N-(4-aminoquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTAAZPWMYXQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=CN=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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